molecular formula C6H9N3O B3352813 Ethyl 1H-imidazole-1-carboximidate CAS No. 510710-96-0

Ethyl 1H-imidazole-1-carboximidate

Cat. No.: B3352813
CAS No.: 510710-96-0
M. Wt: 139.16 g/mol
InChI Key: AIBXBEXNHPVUNM-UHFFFAOYSA-N
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Description

Ethyl 1H-imidazole-1-carboximidate is a chemical compound belonging to the imidazole family, which is known for its versatile applications in various fields such as chemistry, biology, and medicine. Imidazoles are heterocyclic compounds containing nitrogen atoms, and they play a crucial role in the synthesis of many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-imidazole-1-carboximidate typically involves the cyclization of amido-nitriles under mild reaction conditions. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including arylhalides and heterocycles .

Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions, which are efficient and yield high amounts of the desired product. These methods are optimized for large-scale production and involve the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H-imidazole-1-carboximidate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the imidazole ring, which is highly reactive due to its electron-rich nature .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various substituted imidazoles .

Comparison with Similar Compounds

  • Ethyl 1H-imidazole-1-carboxylate
  • 1-Ethyl-1H-imidazole
  • Ethyl 5-amino-1-phenyl-1H-imidazole-4-carboxylate
  • Propargyl 1H-imidazole-1-carboxylate

Comparison: Ethyl 1H-imidazole-1-carboximidate is unique due to its specific functional group, which imparts distinct reactivity and stability compared to other imidazole derivatives. For instance, Ethyl 1H-imidazole-1-carboxylate is more commonly used as a reagent in organic synthesis, while this compound is favored for its applications in biological and medicinal chemistry .

Properties

IUPAC Name

ethyl imidazole-1-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-2-10-6(7)9-4-3-8-5-9/h3-5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIBXBEXNHPVUNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50476135
Record name Ethyl 1H-imidazole-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510710-96-0
Record name Ethyl 1H-imidazole-1-carboximidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50476135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 1H-imidazole-1-carboximidate
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